molecular formula C16H21F3N2O2S B6446490 N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548997-44-8

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446490
CAS No.: 2548997-44-8
M. Wt: 362.4 g/mol
InChI Key: XTRHBYVJBRUSSP-UHFFFAOYSA-N
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Description

N-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-(trifluoromethyl)benzyl group at the N1 position and a cyclopropanesulfonamide moiety at the C3 position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfonamide group may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-6-2-1-4-12(15)10-21-9-3-5-13(11-21)20-24(22,23)14-7-8-14/h1-2,4,6,13-14,20H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHBYVJBRUSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the cyclopropanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoromethyl groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and cyclopropanesulfonamide moiety contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Binding Affinity

Evidence from trifluoromethylphenyl derivatives (Table 1) highlights the critical role of substituent position and type. For example:

  • Compound 36 (N-(2-chloro-5-methylthiophenyl) derivative) showed higher affinity at the PCP binding site compared to Compound 49 (CF₃-substituted analog), where replacing methylthio with CF₃ reduced affinity .
  • Compounds 53–55 (6-fluoro, 5-bromo, and 6-bromo substituents on the 3-CF₃-phenyl group) restored affinity, suggesting halogens at specific positions enhance interactions. Conversely, methyl or CF₃ groups at positions 4–6 (Compounds 56–59) were detrimental .
Table 1: Substituent Impact on Binding Affinity
Compound Substituent Position/Type Binding Affinity Trend Reference
36 2-chloro-5-methylthio High
49 2-CF₃ Reduced
53 6-fluoro Improved
56 4-methyl Reduced

Structural Motifs in GPCR-Targeting Compounds

lists GPCR ligands with piperidine/aryl motifs, such as SR140333 and L-703606 , which share:

  • A piperidine or bicyclic core.
  • Aryl groups (e.g., dichlorophenyl or benzyl) for hydrophobic interactions.
  • Variable substituents (e.g., sulfinyl or iodophenyl) modulating selectivity .

Comparison :

  • The target compound’s cyclopropanesulfonamide group differs from SR140333’s dichlorophenyl or L-703606’s iodophenyl substituents. Sulfonamides may enhance solubility or hydrogen-bonding capacity compared to halogens.
  • Piperidine substitution patterns (e.g., N1-benzyl vs. C3-sulfonamide) could influence receptor subtype selectivity.

Trifluoromethylphenyl Derivatives in Patent Literature

describes pyrrolo-pyridazine derivatives with 4-CF₃-phenyl groups (e.g., EP 4 374 877 A2 compounds ), emphasizing CF₃’s role in optimizing pharmacokinetics and target binding .

Comparison :

  • Unlike the patent compounds’ fused heterocycles, the target compound’s piperidine-cyclopropane scaffold may favor different conformational dynamics.
  • Both classes exploit CF₃ for enhanced membrane permeability, but the ortho-CF₃ position in the target compound may introduce steric hindrance absent in para-substituted analogs.
Table 2: Comparative Analysis of Key Features
Feature Target Compound Analogs GPCR Ligands Patent Compounds
Core Structure Piperidine-cyclopropane Guanidine derivatives Piperidine/bicyclic Pyrrolo-pyridazine
Aryl Substituent 2-CF₃-phenyl 3-CF₃-phenyl Dichlorophenyl/benzyl 4-CF₃-phenyl
Key Functional Group Cyclopropanesulfonamide Methylthio/halo Sulfinyl/iodophenyl Morpholine/carboxamide
Potential Target PCP site/GPCRs (inferred) PCP binding site NK1/5-HT3 receptors Undisclosed kinase targets

Notes

  • Substituent position (ortho vs. meta/para) and functional group polarity are critical drivers of binding and pharmacokinetics.
  • Patent literature () underscores the therapeutic relevance of CF₃ groups but focuses on distinct scaffolds .

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